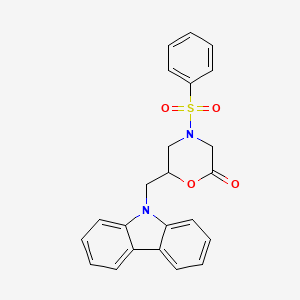

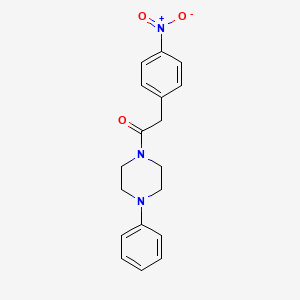

6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Crystal Structure Analysis

The crystal structure of a compound closely related to "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" has been elucidated, revealing insights into the spatial arrangement of its molecular components. The related compound, 3-hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, crystallizes in the monoclinic system and exhibits a planar carbazole ring fragment inclined at an angle of 79.9° to the phenylsulfonyl group. The central hexavalent sulfur atom is surrounded by atoms in a tetrahedral configuration, with notable deviations in the O-SO angles, suggesting potential reactivity or interaction sites within similar compounds .

Synthesis Analysis

A synthesis method for benzimidazole derivatives, which share structural features with the target compound, involves a 'one-pot' nitro reductive cyclization reaction. This method utilizes sodium hydrosulfite as a reagent and can be performed using both microwave and conventional methods. The synthesis process is efficient and yields compounds with a morpholine skeleton at the C-6 position, which is a feature also present in "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" .

Chemical Reactions Analysis

The benzimidazole derivatives synthesized in the study exhibit significant in vitro antioxidant activities, which were assessed using various assays such as CUPRAC and FRAP. Additionally, the radical scavenging activities were measured using ABTS+ and DPPH methods. These results indicate that the compounds, which are structurally related to the target molecule, have the potential to engage in chemical reactions that neutralize free radicals, suggesting that "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one" may also possess similar antioxidant properties .

Physical and Chemical Properties Analysis

The physical properties of the related compound, such as its crystalline structure and unit cell parameters, have been well-characterized, providing a foundation for understanding the physical characteristics of "6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one". The chemical properties, particularly the reactivity of the sulfur atom and the inclination of the carbazole ring, are crucial for predicting the behavior of the target compound in various chemical environments . The antioxidant activity and glucosidase inhibitory potential of the synthesized benzimidazole derivatives also offer insights into the possible biological activities of the target compound .

Wissenschaftliche Forschungsanwendungen

Electrophosphorescent Light-Emitting Devices

A study investigated the use of a bis-sulfone small molecule, closely related to the compound , for blue-green organic light-emitting devices (OLEDs). This research suggests potential applications of these types of compounds in developing efficient OLEDs (Kim et al., 2011).

Antimicrobial and Antiviral Agents

Compounds related to 6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one have shown potential as antimicrobial and antiviral agents. For example, certain derivatives have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).

Synthesis and Antimicrobial Activity

Another study focused on the synthesis of new sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. These compounds exhibited good to potent antimicrobial activity, indicating the potential of morpholin-2-one derivatives in antibiotic development (Janakiramudu et al., 2017).

OLED Host Materials

A study explored small-molecular compounds including 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile, demonstrating their use as host materials in blue phosphorescent OLEDs. These materials showed excellent performance, indicating a possible application area for similar compounds (Deng et al., 2013).

Modulation of Antibiotic Activity

The antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of various bacteria and fungi was investigated. This highlights the role of phenylsulfonyl morpholine derivatives in enhancing the effectiveness of existing antibiotics (Oliveira et al., 2015).

Eigenschaften

IUPAC Name |

4-(benzenesulfonyl)-6-(carbazol-9-ylmethyl)morpholin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4S/c26-23-16-24(30(27,28)18-8-2-1-3-9-18)14-17(29-23)15-25-21-12-6-4-10-19(21)20-11-5-7-13-22(20)25/h1-13,17H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJIQYDTWBMDGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)CN1S(=O)(=O)C2=CC=CC=C2)CN3C4=CC=CC=C4C5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((9H-carbazol-9-yl)methyl)-4-(phenylsulfonyl)morpholin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2542455.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidin-4-ol](/img/no-structure.png)

![8-((4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2542460.png)

![2-cyano-N-[(furan-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2542462.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2542471.png)

![Tert-butyl N-[[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]methyl]carbamate](/img/structure/B2542474.png)